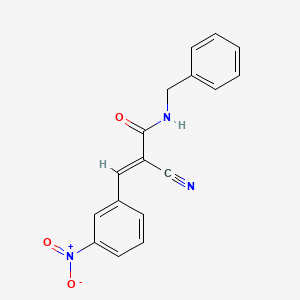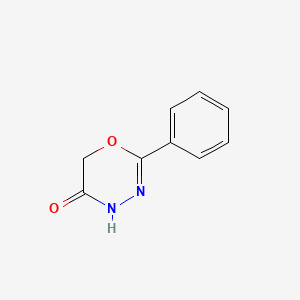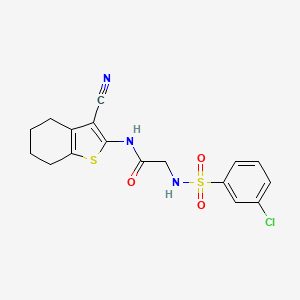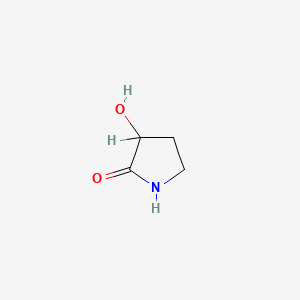![molecular formula C5H11Cl2N3S B2374475 [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1609395-22-3](/img/structure/B2374475.png)
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N2S. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a thiadiazole ring, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride typically involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ethylenediamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2-chloro-5-methyl-1,3,4-thiadiazole and ethylenediamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol, with the mixture being heated to reflux for several hours.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.
Aplicaciones Científicas De Investigación
[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, making the compound a candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-(Aminomethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
- 5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine
Uniqueness
What sets [2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride apart from similar compounds is its specific substitution pattern on the thiadiazole ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-4-7-8-5(9-4)2-3-6;;/h2-3,6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFNTSFGHNLCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-22-3 |
Source


|
| Record name | 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B2374394.png)

![2-(2,4-dichlorophenoxy)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2374398.png)
![N-(1-cyanocyclopentyl)-2-{[3-(pyrrolidine-1-sulfonyl)phenyl]amino}acetamide](/img/structure/B2374399.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)







